REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[CH2:13]([CH:20]([C:33](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:34])[C:21](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCOCC>[CH2:13]([C:20]1[C:21](=[O:22])[NH:1][C:2]2[C:3]([C:33]=1[OH:34])=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=2)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
2.85 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)C(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
|
Name
|
Intermediate 33
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
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solvent
|
Smiles
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CCOCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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step a) was microwaved at 250° C. for 15 minutes (Biotage Initiator)
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Duration
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15 min
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Type
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FILTRATION
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Details
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filtered
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Type
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WASH
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Details
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The beige filter cake was washed with ether (1×15 mL)
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Type
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CUSTOM
|
Details
|
dried at 100° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C=1C(NC2=CC=C(C=C2C1O)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |